(+)-cis-2(R),3(S)-2,3-Dihydroxy-2,3-dihydrobenzonitrile acetonide (+)-cis-2(R),3(S)-2,3-Dihydroxy-2,3-dihydrobenzonitrile acetonide
Brand Name: Vulcanchem
CAS No.: 150767-96-7
VCID: VC21132268
InChI: InChI=1S/C10H11NO2/c1-10(2)12-8-5-3-4-7(6-11)9(8)13-10/h3-5,8-9H,1-2H3/t8-,9+/m0/s1
SMILES: CC1(OC2C=CC=C(C2O1)C#N)C
Molecular Formula: C10H11NO2
Molecular Weight: 177.2 g/mol

(+)-cis-2(R),3(S)-2,3-Dihydroxy-2,3-dihydrobenzonitrile acetonide

CAS No.: 150767-96-7

Cat. No.: VC21132268

Molecular Formula: C10H11NO2

Molecular Weight: 177.2 g/mol

* For research use only. Not for human or veterinary use.

(+)-cis-2(R),3(S)-2,3-Dihydroxy-2,3-dihydrobenzonitrile acetonide - 150767-96-7

Specification

CAS No. 150767-96-7
Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
IUPAC Name (3aR,7aS)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole-4-carbonitrile
Standard InChI InChI=1S/C10H11NO2/c1-10(2)12-8-5-3-4-7(6-11)9(8)13-10/h3-5,8-9H,1-2H3/t8-,9+/m0/s1
Standard InChI Key MXAWGNNBDOUVJD-DTWKUNHWSA-N
Isomeric SMILES CC1(O[C@H]2C=CC=C([C@H]2O1)C#N)C
SMILES CC1(OC2C=CC=C(C2O1)C#N)C
Canonical SMILES CC1(OC2C=CC=C(C2O1)C#N)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator